N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanethioamide
Description
Properties
CAS No. |
652328-74-0 |
|---|---|
Molecular Formula |
C16H14ClN3OS |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-oxo-2-(phenylhydrazinylidene)butanethioamide |
InChI |
InChI=1S/C16H14ClN3OS/c1-11(21)15(20-19-14-5-3-2-4-6-14)16(22)18-13-9-7-12(17)8-10-13/h2-10,19H,1H3,(H,18,22) |
InChI Key |
DUPDOWYMZGJNSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=NNC1=CC=CC=C1)C(=S)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanethioamide typically involves the condensation of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with a suitable β-keto thioamide under acidic or basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The phenyl and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl and chlorophenyl derivatives.
Scientific Research Applications
Biological Activities
The compound has demonstrated several biological activities, particularly in the following areas:
Anticancer Activity
Research indicates that N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanethioamide exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. Preliminary results suggest that it possesses moderate antibacterial effects, making it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
Several case studies have been documented that highlight the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | The compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity. |
| Study 2 | Antimicrobial Efficacy | Exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent for bacterial infections. |
| Study 3 | Mechanistic Insights | Induced apoptosis in cancer cells via mitochondrial pathways, highlighting its potential as an anti-cancer drug candidate. |
Potential Applications
Given its biological activities, this compound may find applications in:
Drug Development
The compound's anticancer and antimicrobial properties make it a promising candidate for drug development aimed at treating resistant strains of bacteria or specific types of cancer.
Research Tool
It can be utilized as a research tool in studying the mechanisms of cancer cell proliferation and apoptosis, providing insights that could lead to new therapeutic strategies.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanethioamide involves its interaction with specific molecular targets and pathways. The hydrazone group can form reversible covalent bonds with biological macromolecules, modulating their activity. The compound may also inhibit key enzymes or receptors involved in disease pathways, leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to elucidate its mechanism of action fully.
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Comparison
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanethioamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of sortase A and its effects on biofilm formation in various bacterial strains. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound belongs to a class of hydrazone derivatives characterized by their phenylhydrazine moiety. The presence of the 4-chlorophenyl group is notable for its potential influence on biological activity due to the electron-withdrawing nature of the chlorine substituent.
1. Sortase A Inhibition
Sortase A is an essential enzyme in Gram-positive bacteria, facilitating the anchoring of surface proteins to the cell wall. Inhibition of this enzyme can disrupt virulence factors, making it a target for antimicrobial strategies.
- Research Findings : A study utilized a FRET-based random screening assay to evaluate various derivatives, including this compound. The compound exhibited moderate inhibitory activity against sortase A, with IC50 values ranging from 50 to 100 µM depending on structural modifications (Table 1) .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| This compound | 75 | Moderate Inhibition |
| Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate | 50 | High Inhibition |
| Cyano derivative | 75 | Moderate Inhibition |
2. Antibiofilm Activity
Biofilms are protective layers formed by bacteria that enhance their resistance to antibiotics. Disrupting biofilm formation is crucial for effective treatment.
- Study Results : The same derivatives were tested for their ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis. The compound showed significant inhibition at a concentration of 100 µM, particularly against S. aureus strains (Table 2) .
| Bacterial Strain | Biofilm Inhibition (%) at 100 µM |
|---|---|
| S. aureus ATCC 29213 | 60% |
| S. aureus ATCC 25923 | 65% |
| S. epidermidis RP62A | 55% |
The mechanism by which this compound exerts its biological effects is linked to its ability to interfere with protein anchoring processes in bacteria, thereby reducing their virulence and ability to form biofilms. The presence of strong electron-withdrawing groups in the phenyl ring enhances this activity by increasing the acidity of the NH group involved in binding interactions.
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested alongside standard antibiotics. The results indicated that when used in combination with sub-inhibitory concentrations of antibiotics, there was a synergistic effect observed in reducing biofilm biomass and enhancing bacterial susceptibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
